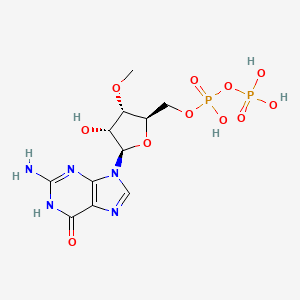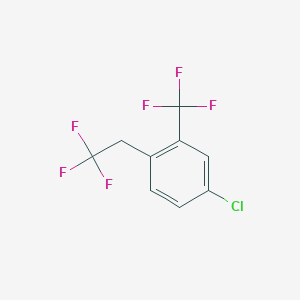
4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of chlorine, trifluoroethyl, and trifluoromethyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene typically involves the introduction of trifluoroethyl and trifluoromethyl groups onto a chlorobenzene ring. One common method is the Friedel-Crafts alkylation reaction, where chlorobenzene reacts with 2,2,2-trifluoroethyl chloride and trifluoromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The trifluoroethyl and trifluoromethyl groups can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form derivatives with fewer fluorine atoms.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 4-hydroxy-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene.
Oxidation: Formation of 4-chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-chloro-1-(2,2,2-trifluoroethyl)-2-(difluoromethyl)benzene.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of trifluoroethyl and trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-1-(2,2,2-trifluoroethyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
4-Chloro-2-(trifluoromethyl)benzene: Lacks the trifluoroethyl group, leading to variations in reactivity and applications.
1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)benzene:
Uniqueness
4-Chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene is unique due to the simultaneous presence of chlorine, trifluoroethyl, and trifluoromethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H5ClF6 |
|---|---|
Molekulargewicht |
262.58 g/mol |
IUPAC-Name |
4-chloro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5ClF6/c10-6-2-1-5(4-8(11,12)13)7(3-6)9(14,15)16/h1-3H,4H2 |
InChI-Schlüssel |
KMYCCDYJBBQQAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



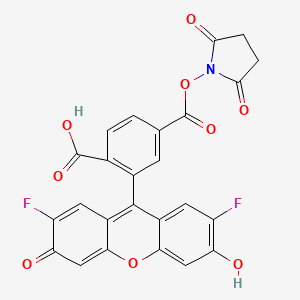
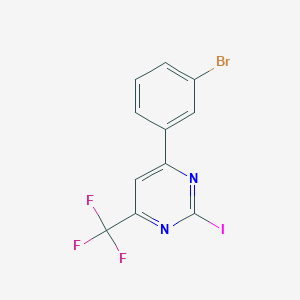
![(2R)-3-(((2-(3-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6-yl)thioureido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate](/img/structure/B13725696.png)

![1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13725713.png)
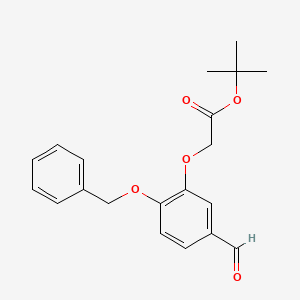
![3,3-Difluoro-1-[3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine](/img/structure/B13725722.png)
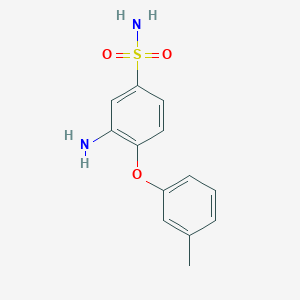

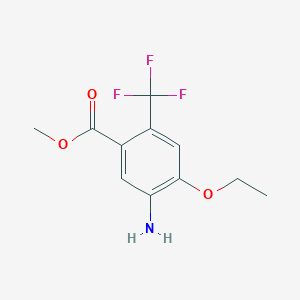
![tert-Butyl 4-((5-bromo-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B13725748.png)
![5-(3-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13725756.png)
